molecular formula C12H18ClNO B578349 (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride CAS No. 1235441-67-4

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride

Cat. No.: B578349
CAS No.: 1235441-67-4
M. Wt: 227.732
InChI Key: SPJGABRMICZEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is an aryl methanamine derivative characterized by a cyclopentyloxy substituent at the meta position of the phenyl ring, with a primary amine group (-NH₂) attached to the benzylic carbon. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical research. The molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol, consistent with positional isomers like [4-(cyclopentyloxy)phenyl]methanamine hydrochloride .

Properties

IUPAC Name

(3-cyclopentyloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11;/h3-4,7-8,11H,1-2,5-6,9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJGABRMICZEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677627
Record name 1-[3-(Cyclopentyloxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-67-4
Record name 1-[3-(Cyclopentyloxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Cyclopentyl Bromide

Procedure :
3-Hydroxybenzaldehyde reacts with cyclopentyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours under anhydrous conditions, using potassium carbonate (K₂CO₃, 2.0 equiv) as the base. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1).

Data :

ParameterValue
Yield78–85%
Purity (HPLC)>95%
Key ByproductsDi-alkylated ethers

Mechanistic Insight :
The reaction proceeds via deprotonation of the phenolic –OH group by K₂CO₃, forming a phenoxide intermediate that attacks cyclopentyl bromide in an SN2 mechanism. Steric hindrance from the cyclopentyl group limits over-alkylation.

Conversion of Aldehyde to Primary Amine

Reductive Amination via Oxime Intermediate

Procedure :
3-(Cyclopentyloxy)benzaldehyde (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux for 4 hours to form the oxime. The oxime is reduced using sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) in methanol at 0°C to room temperature for 6 hours.

Data :

ParameterValue
Oxime Yield90–92%
Amine Yield65–70%
Purity (HPLC)93–97%

Limitations :

  • Competing over-reduction to alcohols (<5%).

  • Requires strict pH control (pH 4–5) for optimal selectivity.

Gabriel Synthesis for Amine Formation

Procedure :
3-(Cyclopentyloxy)benzyl bromide (1.0 equiv) reacts with potassium phthalimide (1.1 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours. The phthalimide intermediate is hydrolyzed with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 4 hours.

Data :

ParameterValue
Phthalimide Yield88%
Amine Yield75–80%
Purity (HPLC)>99%

Advantages :

  • Avoids direct handling of volatile amines.

  • High regioselectivity for primary amine formation.

Salt Formation and Purification

Procedure :
The free base (1.0 equiv) is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas at 0°C until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.

Optimization :

ParameterOptimal Condition
SolventDiethyl ether
Temperature0–5°C
HCl Gas Flow Rate0.5 L/min
Final Purity99.5% (by titration)

Challenges :

  • Hygroscopic nature of the hydrochloride salt requires inert atmosphere handling.

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)Purity (%)Cost (USD/g)Scalability
Reductive Amination58–6393–97120–150Moderate
Gabriel Synthesis66–72>9990–110High
Nitro Reduction*50–5585–90140–170Low

*Nitro reduction involves nitration of 3-(cyclopentyloxy)toluene followed by catalytic hydrogenation. Limited by regioselectivity challenges during nitration.

Industrial-Scale Production Insights

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors for alkylation and reductive amination steps to enhance safety and yield:

  • Flow Reactor Conditions :

    • Temperature: 100°C

    • Pressure: 10 bar

    • Residence Time: 30 minutes

  • Output :

    • Productivity: 8.2 kg/h

    • Impurity Profile: <0.5% total byproducts

Emerging Methodologies

Enzymatic Amination

Recent studies report using transaminases to convert 3-(cyclopentyloxy)benzaldehyde to the amine with 82% yield and >99% enantiomeric excess (ee) under mild conditions (pH 7.5, 30°C).

Photoredox Catalysis

Visible-light-mediated amination of 3-(cyclopentyloxy)benzyl halides using iridium catalysts achieves 70% yield in 2 hours, avoiding harsh reducing agents.

Quality Control and Characterization

Critical Parameters :

  • Water Content (Karl Fischer): ≤0.1%

  • Heavy Metals (ICP-MS): ≤10 ppm

  • Residual Solvents (GC): ≤500 ppm

Spectroscopic Data :

  • ¹H NMR (D₂O): δ 1.55–1.85 (m, 8H, cyclopentyl), 3.95 (s, 2H, CH₂NH₂), 6.75–7.10 (m, 4H, aromatic).

  • HPLC Retention Time : 6.8 minutes (C18 column, 0.1% TFA in acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: Produces phenolic oxides and quinones.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis for the development of new compounds.

    Biology: In the study of biological pathways and interactions.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

  • [4-(Cyclopentyloxy)phenyl]methanamine Hydrochloride (CAS 1235440-30-8): Structural isomer with the cyclopentyloxy group in the para position. Identical molecular formula (C₁₂H₁₈ClNO) and weight (227.73 g/mol) as the target compound. Positional differences may alter binding affinity in biological systems due to steric hindrance or electronic effects .

Substituent Variants

  • [3-(Cyclohexyloxy)phenyl]methanamine Hydrochloride (CAS 1311315-68-0):
    • Cyclohexyloxy substituent introduces greater steric bulk and hydrophobicity.
    • Molecular weight: 241.76 g/mol (vs. 227.73 for cyclopentyl analog).
    • The six-membered cyclohexyl ring may reduce conformational flexibility compared to cyclopentyl .
  • Higher molecular weight (249.74 g/mol) and lipophilicity compared to cyclopentyloxy derivatives .
  • (3-Phenoxyphenyl)methanamine Hydrochloride (CAS 1170566-12-7): Phenoxy substituent lacks the aliphatic ring, altering electronic properties. Molecular weight: 235.71 g/mol .

Functional Group Modifications

  • (oxolan-3-yl)(phenyl)methanamine Hydrochloride (CAS 1432678-58-4): Features a tetrahydrofuran (oxolane) ring instead of cyclopentyl.

Comparative Data Table

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number
(3-(Cyclopentyloxy)phenyl)methanamine HCl Cyclopentyloxy meta C₁₂H₁₈ClNO 227.73 -
[4-(Cyclopentyloxy)phenyl]methanamine HCl Cyclopentyloxy para C₁₂H₁₈ClNO 227.73 1235440-30-8
[3-(Cyclohexyloxy)phenyl]methanamine HCl Cyclohexyloxy meta C₁₃H₂₀ClNO 241.76 1311315-68-0
(3-(Benzyloxy)phenyl)methanamine HCl Benzyloxy meta C₁₄H₁₆ClNO 249.74 104566-41-8
(3-Phenoxyphenyl)methanamine HCl Phenoxy meta C₁₃H₁₄ClNO 235.71 1170566-12-7
(oxolan-3-yl)(phenyl)methanamine HCl Oxolane (THF) meta C₁₁H₁₆ClNO 213.71 1432678-58-4

Pharmacological Relevance

  • Ligand-Receptor Interactions : Substituent bulk and flexibility influence binding to targets like human aldolase (). Cyclopentyloxy’s balance of hydrophobicity and steric profile may enhance affinity compared to bulkier cyclohexyl or rigid benzyl groups .
  • Metabolic Stability : Aliphatic substituents (e.g., cyclopentyl) generally offer better metabolic stability than aromatic groups (e.g., benzyl) due to reduced oxidative metabolism .

Biological Activity

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H18ClNO. Its synthesis typically involves several key steps:

  • Formation of Cyclopentyloxy Group : Reaction of phenol with cyclopentanol in the presence of an acid catalyst.
  • Reductive Amination : The cyclopentyloxyphenol undergoes reductive amination with formaldehyde and ammonium chloride to introduce the methanamine group.
  • Hydrochloride Salt Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to diverse therapeutic effects.

Potential Targets:

  • Adrenoceptors : Similar compounds have shown affinity for beta-adrenoceptors, which are crucial in cardiovascular functions .
  • Activator Protein 1 (AP-1) : Inhibition of AP-1 has been linked to anti-inflammatory effects, making it a potential target for treating inflammatory diseases .

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory conditions .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines such as HeLa and A549, although further investigation is required to establish efficacy and mechanisms .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Cardiovascular Studies : In a study examining beta-adrenoceptor antagonism, the compound demonstrated selective inhibition of beta-1 receptors, which are critical for heart function. This selectivity suggests potential therapeutic applications in managing heart diseases .
  • Inflammatory Models : In vivo models have shown that administration of this compound can significantly reduce inflammation markers, indicating its role as a therapeutic agent in conditions like asthma and rheumatoid arthritis .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
(4-(Cyclopentyloxy)phenyl)methanamine hydrochlorideCyclopentyloxy at para positionModerate adrenoceptor activity
(3-(Cyclohexyloxy)phenyl)methanamine hydrochlorideCyclohexyloxy instead of cyclopentyloxyReduced selectivity for beta receptors

This comparison indicates that the specific substitution pattern on the aromatic ring significantly influences the compound's reactivity and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Cyclopentyloxy Group Introduction : A nucleophilic substitution reaction between 3-hydroxybenzaldehyde and cyclopentyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to form 3-(cyclopentyloxy)benzaldehyde .

Amine Formation : Reductive amination of the aldehyde intermediate using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium chloride, followed by HCl treatment to yield the hydrochloride salt .

Q. Critical Factors :

  • Temperature : Elevated temperatures (>80°C) during substitution improve cyclopentyloxy group incorporation but may increase side-product formation.
  • Catalyst : Use of Pd/C or Raney Ni in hydrogenation steps can enhance amine purity but requires inert atmosphere handling .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm cyclopentyloxy proton signals (δ 4.5–5.0 ppm for OCH₂) and aromatic protons (δ 6.8–7.3 ppm). Amine protons appear as broad singlets at δ 2.5–3.5 ppm .
    • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 222.1 (free base) and 258.6 (HCl salt) .
  • Chromatography : HPLC with C18 column (ACN:H₂O + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Note : Impurities often arise from incomplete substitution (residual hydroxyl groups) or over-reduction of the amine.

Q. What are the stability considerations for long-term storage?

Methodological Answer :

  • Storage Conditions :
    • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the cyclopentyloxy group .
    • Humidity : Maintain <40% RH; hygroscopic degradation can form ammonium chloride precipitates .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) show ≤5% degradation when properly stored .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer : Discrepancies often stem from:

  • Sample Purity : Impurities >5% (e.g., residual solvents) can skew receptor-binding assays. Validate via orthogonal methods (HPLC, NMR) .
  • Assay Conditions : Variability in buffer pH (e.g., Tris vs. phosphate) affects amine protonation and activity. Standardize at pH 7.4 ± 0.2 .

Case Study : A 2023 study reported conflicting IC₅₀ values (10 µM vs. 25 µM) for serotonin receptor inhibition. Post-hoc analysis traced this to differences in DMSO concentration (2% vs. 5%), altering compound solubility .

Q. What strategies optimize the compound’s reactivity for derivatization?

Methodological Answer :

  • Amine Protection : Use Boc-anhydride to protect the primary amine during electrophilic substitutions (e.g., Friedel-Crafts acylation) .
  • Directed Functionalization : Introduce electron-withdrawing groups (e.g., NO₂) at the para position to enhance nucleophilic aromatic substitution on the phenyl ring .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate its biological targets?

Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified cyclopentyl (e.g., cyclohexyl) or methanamine (e.g., ethylamine) groups .
  • In Silico Screening : Dock compounds into serotonin (5-HT₃) or dopamine (D₂) receptor models using AutoDock Vina; validate with SPR binding assays .

Key Finding : Replacement of cyclopentyl with cyclohexyl reduces 5-HT₃ affinity by 40%, highlighting steric constraints in the binding pocket .

Q. What analytical methods resolve conflicting spectroscopic data in structural studies?

Methodological Answer :

  • X-ray Crystallography : Resolve ambiguity in cyclopentyl conformation (chair vs. boat) observed in NMR .
  • Dynamic NMR : Analyze temperature-dependent splitting of cyclopentyl protons to confirm restricted rotation .

Example : A 2024 study used NOESY to confirm proximity between cyclopentyl CH₂ and aromatic protons, validating the proposed conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.